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Compound of Interest

Compound Name:
6-(4-Morpholino)-9-(b-D-

ribofuranosyl)-9H-purine

CAS No.: 52940-48-4

Cat. No.: B3053309

Get Quote

Executive Summary
This application note details a robust, high-efficiency protocol for the synthesis of 6-(4-

Morpholino)-9-(

-D-ribofuranosyl)-9H-purine (also known as

-morpholinoadenosine).

Historically, the functionalization of the C6 position of purine nucleosides via nucleophilic

aromatic substitution (

) requires prolonged heating (reflux 12–24 h), which often leads to thermal degradation of the
ribose moiety (depurination or hydrolysis). By utilizing Microwave-Assisted Organic Synthesis
(MAOS), this protocol reduces reaction time to under 20 minutes while significantly improving
yield and purity.
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Kinetic Acceleration: Reaction time reduced from 16 hours (thermal) to 15 minutes.

Green Chemistry: Uses Ethanol (EtOH) as a benign solvent.

Ribose Stability: Rapid heating profile minimizes exposure to hydrolytic conditions.

Scientific Background & Mechanism[1]
The Target Molecule
The target, 6-(4-Morpholino)-9-(

-D-ribofuranosyl)-9H-purine, is a nucleoside analogue where the exocyclic amine of adenosine
is replaced by a morpholine ring. Such

-substituted adenosines are critical scaffolds in medicinal chemistry, often functioning as:

Adenosine Receptor Ligands: Selective agonists/antagonists for

,

, or

receptors.

Kinase Inhibitors: The morpholine ring mimics the ATP adenine moiety, interacting with the

hinge region of kinases.

Cytostatic Agents: Interference with purine metabolism and DNA synthesis.

Reaction Mechanism:
The synthesis relies on a Nucleophilic Aromatic Substitution (

). The starting material, 6-Chloropurine riboside (6-Cl-PuR), possesses a chlorine atom at C6.
The purine ring is electron-deficient (due to the four nitrogen atoms), making C6 highly
susceptible to nucleophilic attack by morpholine.

Addition: The nitrogen lone pair of morpholine attacks C6, breaking the aromaticity and

forming a Meisenheimer-like tetrahedral intermediate.
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Elimination: The chloride anion (

) is expelled, restoring aromaticity.

Deprotonation: The resulting protonated species is neutralized by a base (DIPEA or excess

morpholine).

Microwave Effect
In a microwave reactor, polar solvents (EtOH) and ionic intermediates couple directly with the

electromagnetic field. This creates localized superheating and efficient energy transfer,

overcoming the activation energy barrier (

) for the

process almost instantly, preventing the "thermal lag" of oil baths that degrades the sensitive
glycosidic bond.

Experimental Protocol
Materials & Reagents

Reagent MW ( g/mol )
Equiv.[1][2][3]
[4]

Amount Role

6-Chloropurine

riboside
286.67 1.0

287 mg (1.0

mmol)
Substrate

Morpholine 87.12 1.2
105 mg (104

L)
Nucleophile

DIPEA (Hünig's

Base)
129.24 1.5

194 mg (260

L)
Acid Scavenger

Ethanol (Abs.) 46.07 N/A 4.0 mL Solvent

Equipment:

Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
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10 mL Pyrex microwave pressure vial with silicone/PTFE cap.

Magnetic stir bar.

Step-by-Step Methodology
Phase 1: Reaction Setup

Charge: Place 287 mg of 6-Chloropurine riboside into the 10 mL microwave vial.

Solvate: Add 4.0 mL of absolute Ethanol. Add a magnetic stir bar.

Activate: Add 104

L of Morpholine followed by 260

L of DIPEA.

Seal: Crimp the cap tightly to ensure the vessel can withstand pressures up to 15 bar.

Phase 2: Microwave Irradiation
Program the reactor with the following parameters:

Parameter Setting Rationale

Temperature C

Optimal for

without sugar degradation.

Time 15:00 min Sufficient for >98% conversion.

Pre-Stirring 30 sec
Ensures homogeneity before

heating.

Power Dynamic (Max 150W)
Maintains set temp without

overshoot.

Pressure Limit 250 psi (17 bar)

Safety cutoff (EtOH vapor

pressure is low at

C).
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Phase 3: Workup & Purification
Cooling: Allow the reactor to cool the vial to

C (using compressed air active cooling).

Observation: The reaction mixture should appear as a clear, slightly yellow solution.

Precipitation: Transfer the solution to a round-bottom flask. Concentrate under reduced

pressure (Rotavap) to approximately 1 mL volume.

Crystallization: Add 10 mL of ice-cold water to the residue. The product, being lipophilic

compared to the ribose precursor, will often precipitate as a white solid.

Alternative: If oil forms, extract with Ethyl Acetate (

mL), dry over

, and evaporate.

Isolation: Filter the solid via vacuum filtration. Wash with cold ether to remove trace

morpholine.

Drying: Dry in a vacuum oven at

C for 4 hours.

Analytical Validation
Yield: Expected range 85–92%.

LC-MS: Mass peak

.

1H NMR (DMSO-d6): Diagnostic signals include the anomeric proton at

5.95 (d) and the morpholine methylene protons at

3.7 (t) and 4.2 (br).
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Workflow Visualization
Synthesis Logic Flow
The following diagram illustrates the critical path from precursor to purified nucleoside.

Start: Reagent Prep

Mixture: 6-Cl-PuR + Morpholine
Solvent: EtOH

Microwave Irradiation
100°C | 15 min | 150W

QC Check: TLC/LC-MS
(Conversion >95%?)

Workup: Concentrate & 
Precipitate w/ Cold H2O

Yes

Extend Time (+5 min)

No

Filtration & Drying

Final Product:
N6-Morpholinoadenosine

Click to download full resolution via product page
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Figure 1: Decision-tree workflow for the microwave-assisted synthesis and purification of N6-

morpholinoadenosine.

Mechanistic Pathway
Understanding the chemical transformation at the molecular level.

6-Cl-Purine
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Intermediate
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Product
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Figure 2: Simplified

reaction pathway occurring within the microwave reactor.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Brown/Black Discoloration
Temperature too high (

C) causing sugar charring.

Reduce temp to

C; ensure inert atmosphere (

flush) before sealing.

Incomplete Conversion Old reagents or wet solvent.

Check Morpholine purity (it

absorbs

/water). Increase time by 5

min.

Product is Oily
Residual DIPEA or solvent

trapped.

Triturate the oil with Diethyl

Ether or Hexanes to induce

crystallization.

Hydrolysis (Free Base)
Acidic impurities or excessive

heat.

Ensure DIPEA is present to

neutralize HCl generated. Do

not use water as reaction

solvent.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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